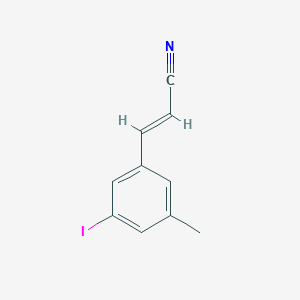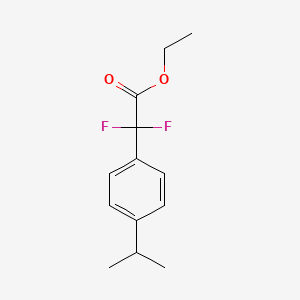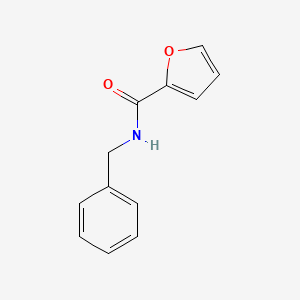
5-Bromo-3-chloro-2-fluorotoluene
Overview
Description
5-Bromo-3-chloro-2-fluorotoluene: is an aromatic compound with the molecular formula C7H5BrClF It is a derivative of toluene, where the methyl group is substituted with bromine, chlorine, and fluorine atoms at the 5th, 3rd, and 2nd positions, respectively
Mechanism of Action
Target of Action
Similar compounds such as 5-chloro-2-fluorotoluene have been used in the synthesis of 1,4-dihydropyridine derivatives, which are known to have antihypertensive activities . These derivatives primarily target calcium channels, leading to their dilation and a subsequent decrease in blood pressure .
Mode of Action
It can be inferred from related compounds that it may participate in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The 5-Bromo-3-chloro-2-fluorotoluene could potentially act as the halide in this reaction.
Biochemical Pathways
Based on its potential use in the synthesis of 1,4-dihydropyridine derivatives , it can be speculated that it may indirectly influence the calcium signaling pathway.
Pharmacokinetics
The physicochemical properties such as boiling point and density can influence its pharmacokinetic profile .
Result of Action
Compounds synthesized using similar halides have shown antihypertensive effects, suggesting that it may have potential therapeutic applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which it may participate, is known to be influenced by factors such as temperature, the choice of solvent, and the presence of a base .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluorotoluene typically involves multi-step organic reactions. One common method is the halogenation of 2-fluorotoluene. The process may include:
Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst like iron (Fe) or light.
Chlorination: Using chlorine (Cl2) or sulfuryl chloride (SO2Cl2) as the chlorinating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The reactions are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-chloro-2-fluorotoluene can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to study the effects of halogen substituents on reaction mechanisms.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Biochemical Research: Used in studies to understand the interactions of halogenated aromatic compounds with biological systems.
Industry:
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.
Comparison with Similar Compounds
- 2-Bromo-5-fluorotoluene
- 3-Bromo-2-fluorotoluene
- 5-Chloro-2-fluorotoluene
Comparison:
- Uniqueness: 5-Bromo-3-chloro-2-fluorotoluene is unique due to the specific positions of the halogen substituents, which influence its reactivity and applications.
- Reactivity: The presence of multiple halogen atoms in different positions can lead to varied reactivity patterns compared to similar compounds with fewer or differently positioned halogens.
- Applications: While similar compounds may be used in organic synthesis and pharmaceuticals, the specific combination of bromine, chlorine, and fluorine in this compound can offer distinct advantages in certain applications, such as enhanced selectivity in catalytic reactions or improved properties in material science.
Properties
IUPAC Name |
5-bromo-1-chloro-2-fluoro-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVLYXFDAOPVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271903 | |
| Record name | 5-Bromo-1-chloro-2-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-49-1 | |
| Record name | 5-Bromo-1-chloro-2-fluoro-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-chloro-2-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-](/img/structure/B3059629.png)
![4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B3059632.png)


![N-[(5-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride](/img/structure/B3059636.png)
